2-Amino-6-nitrobenzonitrile
Overview
Description
2-Amino-6-nitrobenzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Amino-6-nitrobenzonitrile, they do provide insights into similar compounds, which can help us understand the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related 2-aminobenzonitriles has been explored through different methods. For instance, a variety of 2-aminobenzonitriles were prepared from 2-arylindoles using a tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage in a one-pot fashion . This method is notable for its use of an inexpensive iron(III) catalyst and its scalability. Although not directly about 2-Amino-6-nitrobenzonitrile, this study provides a potential pathway for its synthesis by analogy.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-6-nitrobenzonitrile has been determined using various spectroscopic techniques. For example, the crystal structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile was determined, revealing that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the latter causing a twist due to its large volume . This information can be extrapolated to suggest that the nitro and amino substituents in 2-Amino-6-nitrobenzonitrile may also influence its molecular conformation.
Chemical Reactions Analysis
The reactivity of aminobenzonitriles with other chemical species has been investigated. For example, 4-aminobenzonitrile and 3-aminobenzonitrile react with halogenoboranes to yield amine-halogenoboranes and other products derived from these by elimination of hydrogen halide . In the case of 2-aminobenzonitrile, the reaction leads to the insertion of the nitrile group into one of the B-halogen bonds. This suggests that 2-Amino-6-nitrobenzonitrile may also exhibit unique reactivity due to the presence of the amino and nitro groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-Amino-6-nitrobenzonitrile have been studied using density functional theory (DFT). For instance, the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties of a related compound were investigated, showing that the first hyperpolarizability value increases with solvent polarity . This indicates that 2-Amino-6-nitrobenzonitrile may also exhibit interesting NLO properties that vary with the environment.
Scientific Research Applications
Synthesis of Novel Compounds
2-Amino-6-nitrobenzonitrile is utilized in the synthesis of novel compounds. For instance, it is used in the preparation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine, a compound identified through various spectroscopic methods and crystal X-ray diffraction (Li et al., 2006).
Comparison with Natural Base Pairs
Research has been conducted comparing base pairs of 4-amino-3-nitrobenzonitrile molecule with uracil, thymine, and cytosine nucleobases to natural Watson-Crick pairs. This study explores the flexibility and dipole moments of these pairs, proposing new mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).
Investigation in Mutagenicity
2-Amino-6-nitrobenzonitrile is studied for its mutagenic effects in the Ames test. This research is essential for understanding the environmental and health impacts of certain commercial azo dyes and their reduction products (Josephy et al., 2018).
Synthesis of 2-Aminobenzonitriles
The compound is also involved in the synthesis of 2-aminobenzonitriles from 2-arylindoles. This process includes a tert-butylnitrite-mediated nitrosation and iron(III)-catalyzed C-C bond cleavage, demonstrating a novel method for synthesizing benzoxazinones (Chen et al., 2018).
Development of Antimalarial and Antibacterial Compounds
Studies on 2,4-diamino-6-[(aralkyl and alicyclid)thio-, sulfinyl-, and sulfonyl]quinazolines, synthesized from 2-nitrobenzonitrile derivatives, have been conducted to evaluate their antimalarial and antibacterial effects. This research contributes to the development of new pharmaceutical compounds (Elslager et al., 1978).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEQTCIVZQOKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507805 | |
Record name | 2-Amino-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitrobenzonitrile | |
CAS RN |
63365-23-1 | |
Record name | 2-Amino-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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